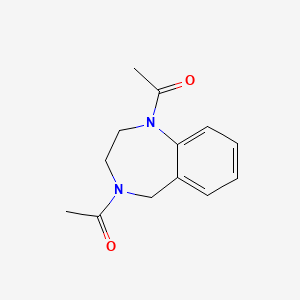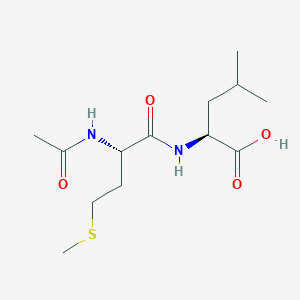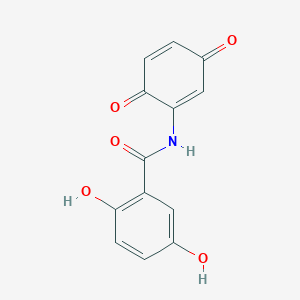
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide is a chemical compound with a molecular formula of C8H7NO3 It is known for its unique structure, which includes a cyclohexa-1,4-dienyl ring with two oxo groups and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Shares a similar cyclohexa-1,4-dienyl ring structure but with an acetamide moiety instead of a benzamide.
2-acetamido-1,4-benzoquinone: Contains a benzoquinone structure with an acetamido group.
Uniqueness
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide is unique due to the presence of both dihydroxy and benzamide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H9NO5 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C13H9NO5/c15-7-1-3-11(17)9(5-7)13(19)14-10-6-8(16)2-4-12(10)18/h1-6,15,17H,(H,14,19) |
Clave InChI |
HDRDTSCLLZGUIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)NC2=CC(=O)C=CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)



![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
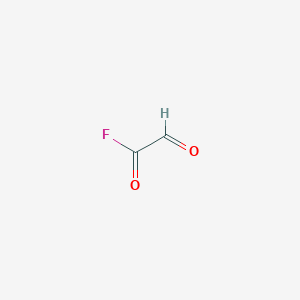
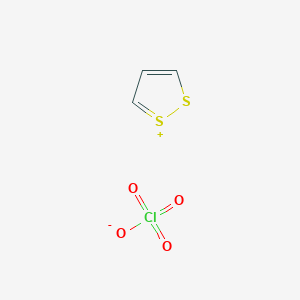
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
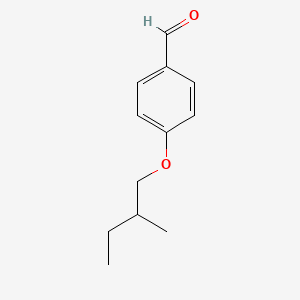
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
